The stereoselective construction of the (3R,4R)-4-methylpiperidin-3-yl unit is critical for the biological activity of this tofacitinib intermediate. Two predominant strategies exist:
Table 1: Enantioselective Methods for (3R,4R)-4-Methylpiperidine Synthesis
| Method | Catalyst/Reagent | ee (%) | Yield (%) | Key Advantage |
|---|---|---|---|---|
| Chiral Pool Derivatization | (–)-Nicotine derivative | >98 | 75 | No external chiral source |
| Asymmetric Hydrogenation | Ir/(S,S)-f-Binaphane | 96 | 92 | Shorter route (3 steps) |
| Enzymatic Resolution | Lipase PS-C | 99 | 45 | High-purity final product |
The 7H-pyrrolo[2,3-d]pyrimidin-4-amine core undergoes site-specific modifications to enable C-N bond formation with the piperidine moiety:
Table 2: Pyrrolo[2,3-d]pyrimidine Activation Methods
| Method | Activating Group | Coupling Temp (°C) | Yield Range (%) | Byproduct Formation |
|---|---|---|---|---|
| Chloro Activation | Cl | 80–100 | 70–85 | <5% bis-alkylated |
| Mitsunobu Reaction | OH | 25 | 55–65 | Triphenylphosphine oxide |
| Pd-Catalyzed Amination | OTs | 100 | 88 | Pd residues |
Selective N-methylation avoids undesired quaternization through strategic protection:
Critical considerations:
Conversion to the hydrochloride salt enhances crystallinity and stability:
Table 3: Hydrochloride Salt Forms and Properties
| Salt Form | CAS No. | Molecular Formula | Molecular Weight | Crystallinity |
|---|---|---|---|---|
| Free base | 477600-74-1 | C₁₃H₁₉N₅ | 245.33 | Oily residue |
| Monohydrochloride | 1260590-51-9 | C₁₃H₁₉N₅·HCl | 281.78 | Platelet crystals |
| Dihydrochloride* | 1260590-51-9† | C₁₃H₁₉N₅·2HCl | 318.24 | Hygroscopic |
Table 4: Industrial-Scale Salt Formation Conditions
| Parameter | Optimal Range | Effect of Deviation |
|---|---|---|
| HCl Equivalents | 1.05–1.10 eq | >1.15 eq: Dihydrochloride precipitation |
| Temperature | 0–5°C | >20°C: Reduced yield (85% vs. 95%) |
| Solvent Composition | IPA:acetone (4:1 v/v) | IPA alone: Slow crystallization |
| Crystallization Time | 4–6 h | <2 h: Fines formation (poor filtration) |
Appendix: Standardized Compound Nomenclature
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6